molecular formula C7H16O2 B6152845 2-(2-methylpropyl)propane-1,3-diol CAS No. 25462-20-8

2-(2-methylpropyl)propane-1,3-diol

Cat. No.: B6152845
CAS No.: 25462-20-8
M. Wt: 132.20 g/mol
InChI Key: BKKAVOLVYULZEM-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)propane-1,3-diol (CAS 25462-20-8), also systematically named as 2-methyl-2-propyl-1,3-propanediol, is a straight-chain alkyl diol of significant interest in pharmaceutical and organic synthesis research . With a molecular formula of C7H16O2 and a molecular weight of 132.20 g/mol, this compound is recognized for its role as a crucial synthetic precursor and an active metabolite of several centrally-acting pharmaceutical agents, including certain tranquilizers and muscle relaxants . Its molecular structure features two primary alcohol functional groups, which contribute to its reactivity and utility as a versatile building block in chemical synthesis .Researchers value this diol primarily for its pharmacological properties and its application in developing new chemical entities. Studies indicate that 2-methyl-2-propyl-1,3-propanediol itself possesses intrinsic sedative, anticonvulsant, and muscle relaxant effects, making it a compound of interest for investigative neuropharmacology . A key industrial application documented in patent literature involves its use as a starting material in the synthesis of 2-methyl-2-propyl-1,3-propanediol dicarbonate, which is a key intermediate for the muscle relaxant drug carisoprodol. Synthetic routes utilizing raw materials like trichloromethyl chloroformate offer advantages such as high yield and operational safety compared to traditional phosgene-based methods . This compound is intended for laboratory research and chemical synthesis purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25462-20-8

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

2-(2-methylpropyl)propane-1,3-diol

InChI

InChI=1S/C7H16O2/c1-6(2)3-7(4-8)5-9/h6-9H,3-5H2,1-2H3

InChI Key

BKKAVOLVYULZEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)CO

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Methylpropyl Propane 1,3 Diol and Its Structural Analogues

Mechanistic Investigations of Established Synthetic Routes to 2-(2-methylpropyl)propane-1,3-diol

Established synthetic routes for 2,2-disubstituted-1,3-propanediols typically rely on aldol-type condensation reactions followed by either reduction or a Cannizzaro-type disproportionation.

The synthesis of this compound, also known as 2-isobutyl-2-methyl-1,3-propanediol, can be approached through multi-step sequences that build the carbon skeleton incrementally. A common pathway for the analogue 2-methyl-2-propyl-1,3-propanediol (B18018) starts from propanal. chemicalbook.com This process involves an initial aldol (B89426) condensation of propanal to form 2-methyl-2-pentenal, which is subsequently hydrogenated to yield 2-methylpentanal (B94375). This saturated aldehyde then serves as the key intermediate for the final construction of the diol. chemicalbook.com

Another multi-step approach involves the reaction of acrolein with an existing diol, such as 1,3-butanediol, to form a cyclic acetal (B89532). google.com This acetal undergoes hydroformylation in the presence of a rhodium complex catalyst, followed by hydrogenation and hydrolysis to yield a mixture of diols, including the structural analogue 2-methyl-1,3-propanediol (B1210203) (MPD). Through a recycling process where the produced MPD is fed back into the initial acetal formation step, the final product stream becomes highly enriched in MPD. google.com

A three-step synthesis for a nitro-azido analogue, 2-methyl-2-nitro-1,3-diazidopropane (NMPA), has also been developed using nitroethane and formaldehyde (B43269) as starting materials. The pathway involves condensation, sulfonation, and finally an azido-substitution to yield the final product. researchgate.net

One-pot strategies that combine multiple reaction steps offer significant advantages in terms of efficiency and reduced waste. The most prevalent one-pot method for synthesizing 2,2-disubstituted 1,3-propanediols involves a base-catalyzed reaction between an aldehyde and formaldehyde. chemicalbook.comgoogle.com

For the synthesis of this compound, the precursor aldehyde, 2,3-dimethylpentanal (B105951), is reacted with an aqueous formaldehyde solution. chemicalbook.com The reaction proceeds via a simultaneous aldol addition and a crossed-Cannizzaro reaction. A strong base, typically an aqueous sodium hydroxide (B78521) (NaOH) solution, is used as the catalyst. chemicalbook.com The reaction is highly exothermic, and the temperature is often allowed to rise to facilitate the transformation. chemicalbook.com

Mechanism:

Aldol Addition: The base abstracts an alpha-proton from 2,3-dimethylpentanal to form an enolate. This enolate then attacks the electrophilic carbon of a formaldehyde molecule. This step is repeated, adding a second hydroxymethyl group to the alpha-carbon.

Crossed-Cannizzaro Reaction: In the presence of excess formaldehyde and a strong base, the intermediate dialdol product, which has no alpha-protons, undergoes a redox reaction with another molecule of formaldehyde. The intermediate aldehyde is reduced to the primary alcohol (the desired diol), while formaldehyde is oxidized to formate (B1220265).

This one-pot process is also used for structurally similar compounds like 2-butyl-2-ethyl-1,3-propanediol, where controlled, incremental feeding of the hydroxide catalyst is employed to manage the reaction's exothermicity and improve yield and safety. google.com

Reaction Starting Materials Catalyst Key Features Reference
One-Pot Synthesis2,3-dimethylpentanal, FormaldehydeNaOHExothermic, simultaneous aldol addition and Cannizzaro reaction. chemicalbook.com
Multi-Step SynthesisAcrolein, 1,3-ButanediolRhodium complex, Raney nickelInvolves cyclic acetal formation, hydroformylation, and recycling. google.com
Multi-Step SynthesisPropanal, FormaldehydeBase, Hydrogenation catalystTwo-step synthesis of intermediate 2-methylpentanal required. chemicalbook.com

Novel and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of sustainable and environmentally benign processes, incorporating principles of green chemistry through bio-catalysis and highly selective chemo-catalysis.

While direct bio-catalytic synthesis of this compound is not widely documented, related processes demonstrate the potential of enzymatic transformations for this class of compounds. A notable example is the biotransformation of the structural analogue 2-methyl-1,3-propanediol (2M1,3PD). rsc.org

In this process, whole cells of the bacterium Gluconobacter oxydans are used as the catalyst. The bacterium employs its native alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes to perform a sequential oxidation. The primary alcohol group of 2M1,3PD is first oxidized to the corresponding aldehyde, 3-hydroxy-2-methylpropanal, which is then further oxidized to 3-hydroxy-2-methylpropionic acid (3H2MPA). rsc.org This integrated bio-oxidation process showcases the capability of enzymatic systems to selectively act on propanediol (B1597323) structures.

Furthermore, the foundational compound 1,3-propanediol (B51772) is produced industrially via fermentation of renewable feedstocks like glycerol (B35011) using microorganisms such as Clostridium butyricum, highlighting the viability of biotechnological routes for producing diol building blocks. mdpi.com

One-pot syntheses, such as the base-catalyzed aldol-Cannizzaro reaction, inherently align with green chemistry principles by reducing the number of unit operations, minimizing solvent usage for intermediate purification, and saving energy. chemicalbook.comgoogle.com Further advancements focus on using recyclable catalysts and aqueous media. For instance, the synthesis of other heterocyclic compounds has seen the use of molecular iodine as a recyclable catalyst in aqueous media, a strategy that could potentially be adapted for diol synthesis. mdpi.com

The atom economy of the traditional aldol-Cannizzaro route can be limited by the formation of formate as a byproduct. Alternative salt-free procedures based on aldol addition followed by catalytic hydrogenation of the intermediate aldehyde offer a more atom-economical pathway, as hydrogenation is an addition reaction that incorporates all atoms into the final product. chemicalbook.com

Chemo-selective catalysis is crucial for directing reactions toward a specific product, especially when multiple reactive sites are present. In the synthesis of structural analogues of this compound, chemo-selectivity plays a key role.

A prominent example is the synthesis of 2-methyl-1,3-propanediol from allyl alcohol. google.com This process involves a hydroformylation step, which can produce both linear and branched aldehydes. To selectively obtain the branched intermediate, 2-methyl-3-hydroxypropanaldehyde, a specific catalyst system is employed. A rhodium complex associated with a diphosphine ligand having a specific "bite angle" (less than or equal to 90°) is used to steer the reaction towards the desired branched isomer, which is then hydrogenated to the final diol. google.com

Another advanced catalytic system involves the use of Iridium(III) complexes for the one-pot conversion of 1,3-propanediol to 2-methyl-pent-2-enal. mdpi.com This cascade reaction combines a hydrogen transfer-initiated dehydration (HTID) with a self-aldol condensation (SAC). The [Cp*IrCl₂(NHC)] catalyst demonstrates high selectivity for this tandem transformation, showcasing how modern organometallic catalysts can enable complex, one-pot processes that are otherwise challenging to control. mdpi.com

Catalyst Type Reaction Selectivity Achieved Reference
Rhodium-diphosphine complexHydroformylation of allyl alcoholSelective formation of the branched aldehyde intermediate for 2-methyl-1,3-propanediol synthesis. google.com
Gluconobacter oxydans (whole cell)Oxidation of 2-methyl-1,3-propanediolSelective oxidation of primary alcohol to carboxylic acid via aldehyde intermediate. rsc.org
[Cp*IrCl₂(NHC)] complexDehydration/Aldol Condensation of 1,3-propanediolSelective one-pot synthesis of C6 aldehyde (2-methyl-pent-2-enal). mdpi.com

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the production of chiral molecules for pharmaceutical and materials science applications. The compound this compound, a prochiral diol, presents a valuable target for stereoselective synthesis, enabling access to enantiomerically enriched or pure forms. The development of methodologies to control the three-dimensional arrangement of atoms at its stereocenter is critical for its potential applications as a chiral building block.

This article focuses on advanced synthetic strategies for producing specific stereoisomers of this compound. The discussion is centered on methods that establish stereocontrol, including the use of chiral auxiliaries, asymmetric catalysis, and techniques for separating enantiomers from a racemic mixture.

**2.3. Stereoselective Synthesis and Enantiomeric Control in this compound Production

The synthesis of a single enantiomer of a chiral compound can be approached in two primary ways: by asymmetric synthesis, where the desired stereocenter is created selectively from a prochiral precursor, or by resolution, where a racemic mixture of both enantiomers is separated. For this compound, both avenues offer viable pathways to obtaining enantiopure material. Asymmetric synthesis is often more efficient, avoiding the loss of 50% of the material inherent in classical resolutions. Methodologies include the use of chiral auxiliaries to direct a reaction's stereochemical course and the application of chiral catalysts that can differentiate between the prochiral faces of a substrate. wikipedia.org

Asymmetric catalysis and the use of chiral auxiliaries represent powerful strategies for the enantioselective synthesis of 1,3-diols. acs.org These methods build the desired chirality into the molecule during the synthetic sequence, often with high levels of stereocontrol.

Chiral Auxiliary Approach: A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, one could envision a strategy starting from a malonic acid derivative. This derivative would be covalently attached to a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.org The resulting chiral imide creates a sterically defined environment. Deprotonation followed by alkylation with an isobutyl halide would proceed with high diastereoselectivity, as the auxiliary shields one face of the enolate from the incoming electrophile. Subsequent removal of the auxiliary and reduction of the carbonyl groups would yield the chiral diol.

Asymmetric Catalysis: Asymmetric catalysis is a highly efficient method for generating chiral compounds, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. wikipedia.org Key strategies applicable to the synthesis of chiral 1,3-diols include asymmetric hydrogenation and asymmetric aldol reactions. nih.govthieme-connect.com

Asymmetric Hydrogenation: This technique can be applied to prochiral precursors such as β-keto esters or α,β-unsaturated esters. A plausible precursor for this compound is a β-aryl or β-alkyl alkylidene malonate. Research has shown that chiral iridium catalysts, particularly those with spiro-type ligands, are highly effective for the asymmetric hydrogenation of β-aryl alkylidene malonates, achieving excellent enantioselectivities (up to 99% ee) and high turnover numbers. researchgate.net Similarly, ruthenium complexes with chiral diphosphine ligands like BINAP are effective for the hydrogenation of various functionalized ketones. ethz.chnih.gov The reduction of a suitable diketone or hydroxy ketone precursor under the influence of such a chiral catalyst could provide a direct route to the enantiomerically enriched diol. nih.govthieme-connect.com

Asymmetric Aldol Reaction: The organocatalytic asymmetric cross-aldol reaction is a fundamental C-C bond-forming reaction. organic-chemistry.org Proline and its derivatives are effective catalysts for the reaction between an aldehyde and a ketone to produce chiral β-hydroxy ketones with high enantioselectivity. acs.orgnih.gov A potential route could involve the proline-catalyzed aldol reaction of isovaleraldehyde (B47997) with formaldehyde or a formaldehyde equivalent, followed by a reduction step to furnish the chiral 1,3-diol.

Catalyst SystemSubstrate TypeKey TransformationEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Chiral Spiro Iridium Catalystβ-Aryl Alkylidene MalonatesAsymmetric HydrogenationUp to 99% ee researchgate.net
Rh₂(S-PTTL)₄Benzyl Silyl Ethers + AryldiazoacetatesC-H FunctionalizationHigh dr and ee organic-chemistry.org
Proline-derived Organocatalyst / Cu(OTf)₂Ketones + AldehydesAsymmetric Aldol Reaction>99% ee acs.org
RuCl₂[(S)-TolBINAP][(S,S)-DPEN]Aromatic KetonesAsymmetric Hydrogenation>99% ee nih.gov
Ni(cod)₂ / P(t-Bu)₃Ketones + Dienes + B₂(pin)₂Multicomponent CouplingMajor product as 1,3-diol organic-chemistry.org

When a racemic mixture of this compound is prepared via a non-stereoselective route, resolution techniques can be employed to separate the two enantiomers. These methods are broadly categorized into resolution, which separates enantiomers based on their differential interaction with another chiral entity, and enantiopurification, which typically involves chromatography.

Resolution Techniques: The most common and effective method for resolving diols is enzymatic kinetic resolution. rsc.org This technique exploits the ability of enzymes, particularly lipases, to selectively catalyze a reaction on one enantiomer of a racemic pair at a much faster rate than the other.

Enzymatic Kinetic Resolution: For a racemic mixture of this compound, lipase-catalyzed acylation is a well-established method. nih.gov In the presence of an acyl donor (e.g., vinyl acetate (B1210297) or a furoate ester), a lipase (B570770) such as that from Pseudomonas cepacia (PSL) or Candida antarctica Lipase B (CALB) will selectively acylate one of the diol enantiomers. nih.gov This results in a mixture of a highly enriched monoester and the unreacted, enantiopure diol, which can then be separated by standard chromatographic techniques. This method has been successfully applied to a variety of prochiral 2,2-disubstituted 1,3-propanediols, yielding monoesters with high enantiomeric excess (82-99% ee). nih.gov The choice of lipase and reaction conditions (solvent, acyl donor) is crucial for achieving high selectivity. nih.govmdpi.com

Enantiopurification Strategies: For both analytical assessment of enantiomeric purity and for preparative separation, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique. csfarmacie.cz

Chiral HPLC: This direct method involves passing the racemic mixture through a column containing a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. csfarmacie.cz A variety of CSPs are commercially available, with those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrins being particularly effective for separating a wide range of chiral compounds, including alcohols and diols. csfarmacie.czacs.org The development of a specific HPLC method would involve screening different CSPs and mobile phase compositions to achieve optimal resolution.

Indirect Separation via Diastereomers: An alternative, though often more laborious, approach is to derivatize the racemic diol with a single enantiomer of a chiral derivatizing agent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques like silica (B1680970) gel column chromatography or standard HPLC. nih.govchiralpedia.com After separation, the chiral auxiliary is cleaved to release the individual, enantiopure diols.

TechniquePrincipleReagent / SystemOutcome
Enzymatic Kinetic ResolutionSelective acylation of one enantiomerLipase (e.g., from Pseudomonas cepacia) + Acyl Donor (e.g., 1-ethoxyvinyl 2-furoate)Separation of unreacted diol enantiomer from its monoester; high ee values (82-99%) achieved for analogous 1,3-diols. nih.gov
Direct Chiral HPLCDifferential interaction with a chiral surfaceChiral Stationary Phase (e.g., cyclodextrin-based or polysaccharide-based)Direct separation and quantification of each enantiomer. csfarmacie.czacs.org
Indirect SeparationConversion to separable diastereomersChiral Derivatizing Agent (e.g., MαNP acid) followed by standard chromatographySeparation of diastereomeric esters, followed by cleavage to yield enantiopure diols. nih.gov

Sophisticated Spectroscopic and Computational Approaches for Structural and Conformational Elucidation of 2 2 Methylpropyl Propane 1,3 Diol

Advanced Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are indispensable for probing the molecular structure of chemical compounds. High-resolution NMR, vibrational spectroscopy, and mass spectrometry collectively provide a detailed picture of the atomic connectivity, functional group environment, and molecular formula of 2-(2-methylpropyl)propane-1,3-diol.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For a flexible molecule like this compound, NMR is particularly valuable for analyzing its conformational preferences in solution. The distribution of conformers is influenced by factors such as intramolecular hydrogen bonding and solvent effects. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, while the spin-spin coupling constants (J-values) provide information about the dihedral angles between adjacent protons, which is crucial for conformational analysis. rsc.org For instance, the formation of an intramolecular hydrogen bond between the two hydroxyl groups would create a six-membered ring-like structure, leading to specific J-coupling values for the protons on the propanediol (B1597323) backbone.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The number of signals indicates the number of unique carbon environments, confirming the molecular symmetry.

Computational methods, such as Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts for different conformers. nih.gov By comparing the calculated shifts for various possible conformations with the experimental data, the most probable conformer distribution in a given solvent can be determined. Studies on similar 1,3-diols have shown a strong correlation between computed and experimental NMR shifts, validating this integrated approach. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification
(CH₃)₂CH-~0.9 (doublet)~22Typical range for methyl groups on an isopropyl moiety.
(CH₃)₂CH -~1.8 (multiplet)~25Methine proton adjacent to two methyl groups and a methylene (B1212753) group.
-CH₂ -CH(CH₃)₂~1.2 (doublet)~45Methylene group of the isobutyl side chain.
-CH -(CH₂OH)₂~2.0 (multiplet)~48Methine proton on the propanediol backbone, deshielded by two hydroxymethyl groups.
-CH₂ OH~3.5-3.7 (multiplet)~65Methylene protons adjacent to hydroxyl groups.
-OH VariableN/AChemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally sensitive to the presence of specific functional groups and their local environment, particularly hydrogen bonds. researchgate.net

For this compound, the most informative region in its IR and Raman spectra is the O-H stretching region (~3200-3600 cm⁻¹). The presence of hydrogen bonding significantly affects this band. A "free" or non-hydrogen-bonded hydroxyl group gives rise to a sharp absorption band around 3600-3650 cm⁻¹. In contrast, hydroxyl groups involved in intermolecular or intramolecular hydrogen bonding exhibit a broad and intense absorption band at a lower frequency (typically 3200-3400 cm⁻¹). youtube.com The shape and position of this band can therefore provide evidence for the formation of intramolecular hydrogen bonds, which are common in 1,3-diols, or intermolecular association in the condensed phase. researchgate.net

Other key vibrational modes include:

C-H stretching: Found in the 2850-3000 cm⁻¹ region, corresponding to the various methyl and methylene groups in the molecule.

C-O stretching: Strong bands appearing in the 1000-1200 cm⁻¹ region, characteristic of primary alcohols.

O-H bending: Occurring around 1350-1450 cm⁻¹.

Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. dtic.mil

Expected Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity (IR) Expected Intensity (Raman) Comments
3600-3650O-H Stretch (free)Sharp, weak to mediumWeakObserved in dilute, non-polar solutions.
3200-3400O-H Stretch (H-bonded)Broad, strongMediumDominant in pure liquid or concentrated solutions. Indicates intra- and/or intermolecular H-bonding. researchgate.net
2850-3000C-H StretchStrongStrongFrom isobutyl and propanediol moieties.
1450-1470C-H Bend (CH₂, CH₃)MediumMediumScissoring and asymmetric bending modes.
1000-1200C-O StretchStrongWeakCharacteristic of the primary alcohol groups.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. chemguide.co.uk

The molecular ion peak (M⁺), if observed, corresponds to the molecular weight of this compound (C₇H₁₆O₂, MW = 132.20 g/mol ). However, for alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation. libretexts.org

The fragmentation pattern is highly informative for structure elucidation. Key fragmentation pathways for this compound are expected to include:

Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to an [M-18]⁺ peak.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. Loss of a hydroxymethyl radical (•CH₂OH, 31 amu) would result in an [M-31]⁺ ion.

Cleavage of the side chain: Fragmentation of the isobutyl group is also highly probable. Loss of a propyl radical (•C₃H₇, 43 amu) or an isobutyl radical (•C₄H₉, 57 amu) would lead to significant fragment ions. researchgate.net

High-resolution mass spectrometry (HRMS) can determine the mass of ions with very high precision, allowing for the unambiguous determination of the molecular formula by distinguishing between ions of the same nominal mass but different elemental compositions. nih.gov

Plausible Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formation Pathway
132[C₇H₁₆O₂]⁺Molecular ion (M⁺), may be weak or absent.
115[C₇H₁₅O]⁺Loss of a hydroxyl radical (•OH) from M⁺.
114[C₇H₁₄O]⁺Loss of a water molecule (H₂O) from M⁺.
101[C₆H₁₃O]⁺Loss of a hydroxymethyl radical (•CH₂OH) from M⁺ (alpha-cleavage).
75[C₃H₇O₂]⁺Cleavage of the isobutyl group.
57[C₄H₉]⁺Isobutyl cation, a common and stable fragment.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry offers powerful tools to complement experimental data, providing insights into molecular properties that can be difficult or impossible to measure directly. For this compound, these methods can elucidate its electronic structure, predict its spectroscopic properties, and map its complex conformational landscape.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. psu.edu By solving approximations of the Schrödinger equation, DFT can be used to perform geometry optimization, finding the lowest energy (most stable) conformation of the molecule. For a flexible molecule like this compound, DFT can identify multiple low-energy conformers, such as those with and without intramolecular hydrogen bonds, and calculate their relative energies. nih.gov

DFT calculations also provide information on the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, DFT can compute vibrational frequencies corresponding to the normal modes of vibration. youtube.com These calculated frequencies can be compared with experimental IR and Raman spectra to provide a more confident assignment of the observed spectral bands. researchgate.net

Information Obtainable from DFT Calculations

Calculated Property Significance for this compound
Optimized GeometryProvides precise bond lengths, bond angles, and dihedral angles for the most stable conformers.
Relative Conformer EnergiesDetermines the energetic preference for different conformations (e.g., H-bonded vs. non-H-bonded).
HOMO/LUMO EnergiesOffers insights into the molecule's reactivity and electronic properties.
Calculated Vibrational FrequenciesAids in the assignment of experimental IR and Raman spectra. youtube.com
Electrostatic Potential MapVisualizes the charge distribution on the molecule, identifying electron-rich (e.g., oxygen atoms) and electron-poor sites.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While DFT is excellent for calculating properties of static structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. zenodo.org

For this compound, MD simulations can be used to:

Explore the Conformational Landscape: By simulating the molecule's motion over nanoseconds or longer, MD can map the accessible conformations and the transitions between them, providing a dynamic picture of the molecule's flexibility. elifesciences.orgacs.org

Study Solvent Effects: MD simulations explicitly include solvent molecules (e.g., water), allowing for the detailed study of solute-solvent interactions. This can reveal how the solvent influences the conformational preferences of the diol, for example, by competing for hydrogen bonding sites. mdpi.com

Calculate Dynamic Properties: From the trajectory, various dynamic and thermodynamic properties can be calculated, such as diffusion coefficients and radial distribution functions, which describe the structuring of solvent molecules around the solute.

By combining the energetic insights from DFT with the dynamic picture from MD, a comprehensive understanding of the structure and behavior of this compound can be achieved.

Key Outputs from Molecular Dynamics Simulations

Simulation Output Information Revealed
Atomic TrajectoryThe positions of all atoms as a function of time, showing molecular motion and conformational changes.
Potential Energy ProfileThe total potential energy of the system over time, indicating transitions between different energy states.
Radial Distribution Functions (RDFs)Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, detailing the solvation shell structure.
Hydrogen Bond AnalysisTracks the formation and breaking of intramolecular and intermolecular hydrogen bonds over the course of the simulation.

Quantum Chemical Predictions of Reactivity and Transition States for this compound

The reactivity of a chemical species and the pathways it follows during a reaction are fundamentally governed by its electronic structure. Quantum chemical calculations offer a powerful lens through which to view and predict this behavior. For this compound, a molecule with multiple reactive sites—primarily the two hydroxyl groups—and significant conformational flexibility, computational methods provide indispensable insights into its chemical reactivity and the nature of its transition states in various chemical transformations. While specific experimental and computational studies on the reactivity of this compound are not extensively documented in publicly available literature, the principles of quantum chemistry can be applied to elucidate its likely reactive behavior. This analysis is built upon well-established theoretical frameworks and draws parallels with computational studies on analogous diols and alcohols.

At the heart of understanding chemical reactivity from a quantum chemical perspective are the concepts of frontier molecular orbitals (FMOs), global reactivity descriptors, and the mapping of potential energy surfaces to identify transition states. Density Functional Theory (DFT) is a commonly employed computational method for these predictions, offering a good balance between accuracy and computational cost.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons from a nucleophile. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the two hydroxyl groups, reflecting their non-bonding lone pair electrons. These sites are therefore the most susceptible to attack by electrophiles. The LUMO, on the other hand, would likely be distributed across the C-O antibonding orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Global Reactivity Descriptors

Descriptor Formula Interpretation Predicted Trend for this compound
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.Moderate, characteristic of alcohols.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.Low, as alcohols are not strong electron acceptors.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons.Moderate.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. A harder molecule is less reactive.Expected to be relatively high, indicating stability.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness. A softer molecule is more reactive.Expected to be relatively low.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the electrophilic character of a molecule.Moderate, indicating it can act as an electrophile under certain conditions.

These descriptors, when calculated using a suitable level of theory (e.g., DFT with a basis set like 6-311++G(d,p)), would provide a comprehensive reactivity profile for the molecule.

Transition State Analysis

Quantum chemical calculations are particularly valuable for studying the transition states of reactions involving this compound. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

For instance, in an esterification reaction with a carboxylic acid, the reaction proceeds through a tetrahedral intermediate which is formed via a transition state. Computational modeling can elucidate the geometry of this transition state, including the bond lengths and angles of the atoms involved in the reaction. By calculating the vibrational frequencies of the transition state structure, it can be confirmed as a true transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Similarly, for an oxidation reaction where one of the primary alcohols is converted to an aldehyde, quantum chemical calculations can map the reaction pathway, identify the transition state, and determine the activation energy. This would allow for a comparison of the reactivity of the two hydroxyl groups and an understanding of any potential selectivity.

The table below presents hypothetical activation energies for representative reactions of a primary alcohol, which would be analogous to the reactions of this compound. These values are illustrative and would need to be calculated specifically for the target molecule.

Reaction Type Reactant Product Hypothetical Activation Energy (kcal/mol)
Esterification (acid-catalyzed) R-OH + R'-COOHR-O-C(=O)-R'15 - 25
Oxidation R-CH2OHR-CHODependent on the oxidizing agent; can range from low to high.
Dehydration (acid-catalyzed) R-CH(OH)-CH2-R'R-C=CH-R'30 - 40

Reactivity Profiles and Mechanistic Pathways Involving 2 2 Methylpropyl Propane 1,3 Diol

Derivatization Chemistry of the Hydroxyl Groups in 2-(2-methylpropyl)propane-1,3-diol

The chemical behavior of this compound is dictated by its two primary hydroxyl (-OH) groups. These functional groups are the sites for a variety of derivatization reactions. The presence of a bulky isobutyl group at the C-2 position introduces significant steric hindrance around the reactive hydroxyl centers, which is expected to influence reaction rates and selectivity compared to simpler diols like 1,3-propanediol (B51772).

Esterification and etherification are fundamental reactions for diols. However, specific kinetic and selectivity data for this compound are not available in published literature.

Esterification: This reaction typically involves reacting the diol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under acidic catalysis. The bulky isobutyl group adjacent to the propanediol (B1597323) backbone is expected to sterically hinder the approach of the acylating agent. This steric effect generally leads to slower reaction rates compared to less hindered diols like neopentyl glycol. rug.nlucr.ac.cr The reaction would proceed via a standard Fischer esterification mechanism, but achieving high conversion and yield might require more forcing conditions, such as higher temperatures, longer reaction times, or the use of more reactive acylating agents.

Etherification: The synthesis of ethers from this compound, for instance, through the Williamson ether synthesis, would also be subject to steric hindrance. Reacting the corresponding dialkoxide with an alkyl halide would likely be a slow process.

Due to the lack of specific experimental data, a quantitative comparison of reaction kinetics is not possible.

Detailed mechanistic studies on the oxidation and reduction of this compound have not been found. However, its reactivity can be predicted from the general behavior of primary alcohols.

Oxidation: As a primary diol, this compound can be oxidized to various products depending on the oxidant and reaction conditions. chemicalforums.com

Partial Oxidation: Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the corresponding dialdehyde, 2-(2-methylpropyl)malonaldehyde, or potentially the hydroxyaldehyde, 3-hydroxy-2-(2-methylpropyl)propanal, if controlled.

Strong Oxidation: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely oxidize the primary hydroxyl groups completely to carboxylic acids, forming 2-(2-methylpropyl)malonic acid.

Reduction: The diol itself is already in a reduced state. Reduction reactions are not typically performed on simple diols unless other reducible functional groups are present in the molecule.

Polymerization Reactions Incorporating this compound as a Monomer

While patents list this compound (often as 2-isobutyl-1,3-propanediol) as a potential co-monomer for polyesters and polyurethanes, specific examples of its use, including polymerization conditions and resulting polymer properties, are not provided. google.comgoogle.com.na

The two primary hydroxyl groups allow this compound to act as a monomer in step-growth polymerization.

Polyester (B1180765) Synthesis: In polycondensation with a dicarboxylic acid (or its derivative), the diol would act as the A-A monomer, reacting to form ester linkages. The bulky isobutyl side group would become a pendant group on the polyester chain, disrupting chain packing and likely reducing the crystallinity of the resulting polymer. This could potentially enhance flexibility and solubility. The polycondensation reaction would proceed through standard mechanisms, but the steric hindrance could necessitate higher temperatures or specialized catalysts to achieve high molecular weights. google.com

Polyurethane Synthesis: For polyurethane synthesis, the diol would react with a diisocyanate. The hydroxyl groups would attack the isocyanate groups in a polyaddition reaction. The isobutyl side chain would influence the properties of the soft segment in the resulting polyurethane, likely affecting its glass transition temperature and mechanical properties.

A hypothetical data table for polymer synthesis is presented below for illustrative purposes, but it is based on general knowledge, not specific experimental results for this compound.

Polymer TypeCo-MonomerExpected LinkagePotential Polymer Property Influence
PolyesterDicarboxylic Acid (e.g., Terephthalic Acid)EsterReduced crystallinity, increased flexibility
PolyurethaneDiisocyanate (e.g., MDI)Urethane (Carbamate)Modified soft segment, lower Tg

Note: This table is illustrative and not based on published data for this compound.

There is no evidence in the searched literature to suggest that this compound is used as an initiator for ring-opening polymerization (ROP) or as a chain extender in a well-documented system. While diols can, in principle, initiate the ROP of cyclic esters like lactide or caprolactone (B156226) to form block copolymers, specific studies involving this compound are absent. As a chain extender, it could be used in polyurethane or polyester formulations to increase molecular weight, with its bulky side group affecting the final polymer properties.

Fundamental Reaction Mechanisms of this compound in Complex Chemical Systems

No dedicated studies on the fundamental reaction mechanisms of this compound in complex chemical systems were found. Its role in such systems would be governed by the reactivity of its two primary hydroxyl groups and the steric influence of the isobutyl side chain. In a complex mixture, it would compete with other nucleophiles (like water or other alcohols) for reaction with electrophiles. Its relatively low volatility would mean it would remain in the liquid phase at moderate temperatures. The steric hindrance could lead to selective reactions where less hindered nucleophiles react preferentially.

Acid-Catalyzed and Base-Catalyzed Transformations

The hydroxyl groups of this compound can undergo a range of acid- and base-catalyzed reactions, including etherification, cyclization, and oxidation.

Acid-Catalyzed Reactions:

Under acidic conditions, the hydroxyl groups can be protonated, forming good leaving groups and facilitating dehydration and etherification reactions.

Intramolecular Etherification (Cyclization): In the presence of a strong acid catalyst, this compound can undergo intramolecular dehydration to form a cyclic ether, specifically 4-isobutyl-1,3-dioxane. This type of reaction is common for 1,3-diols. The general mechanism involves the protonation of one hydroxyl group, followed by the nucleophilic attack of the second hydroxyl group and subsequent loss of a water molecule.

Intermolecular Etherification: When reacted with another alcohol in the presence of an acid catalyst, intermolecular etherification can occur, leading to the formation of various ether products. The reaction of glycerol (B35011) with alcohols like tert-butanol (B103910) under acidic conditions to form ether products has been studied, and similar principles apply to this compound. rsc.orgmdpi.com The mechanism typically follows either an S(_N)1 or S(_N)2 pathway, depending on the structure of the alcohol and the reaction conditions. organic-chemistry.org

Acetal (B89532) Formation: 1,3-diols are known to react with aldehydes and ketones in the presence of an acid catalyst to form cyclic acetals. For instance, a patent describes the reaction of 2-methyl-1,3-propanediol (B1210203) with acrolein to form a cyclic acetal. google.com A similar reaction would be expected for this compound.

Interactive Data Table: Examples of Acid-Catalyzed Reactions of 1,3-Diols

Reactant(s)CatalystProduct(s)Reaction Type
2-methyl-1,3-propanediol, AcroleinRhodium complexCyclic AcetalAcetal Formation google.com
Glycerol, tert-ButanolAcid catalysttert-Butyl glycerol ethersEtherification rsc.orgmdpi.com
n-PropanolH₂SO₄Di-n-propyl etherEtherification organic-chemistry.org

Base-Catalyzed Reactions:

In the presence of a base, the hydroxyl groups of this compound can be deprotonated to form alkoxides, which are strong nucleophiles.

Etherification (Williamson Ether Synthesis): The resulting alkoxides can react with alkyl halides to form ethers. This classic Williamson ether synthesis is a common method for preparing unsymmetrical ethers.

Oxidation: While direct base-catalyzed oxidation is less common, the alkoxide can be more susceptible to oxidation by certain oxidizing agents. More relevant is the biological oxidation of substituted 1,3-propanediols. For example, Rhodococcus sp. has been shown to asymmetrically oxidize 2,2-disubstituted 1,3-propanediols to the corresponding 3-hydroxy-2,2-disubstituted propanoic acids under basic pH conditions. nih.gov This suggests that one of the primary alcohol groups in this compound could be selectively oxidized to a carboxylic acid.

Condensation Reactions: The synthesis of a structurally similar compound, 2-methyl-2-(1-methylpropyl)propane-1,3-diol, has been achieved through a base-catalyzed condensation reaction between 2,3-dimethyl pentanal and formaldehyde (B43269) using aqueous sodium hydroxide (B78521). chemicalbook.comgoogle.com This indicates that base-catalyzed aldol-type reactions can be employed in the synthesis of such diols.

Interactive Data Table: Examples of Base-Catalyzed Reactions Involving Diols

Reactant(s)Catalyst/BaseProduct(s)Reaction Type
2,3-dimethyl pentanal, Formaldehydeaq. NaOH2-methyl-2-(1-methylpropyl)propane-1,3-diolCondensation chemicalbook.comgoogle.com
2,2-diethyl-1,3-propanediolRhodococcus sp. (pH 7.0)3-hydroxy-2,2-diethylpropanoic acidAsymmetric Oxidation nih.gov
2-ethyl-2-methyl-1,3-propanediolRhodococcus sp. (pH 7.0)(R)-3-hydroxy-2-ethyl-2-methylpropanoic acidAsymmetric Oxidation nih.gov

Radical-Mediated Reactions and Photo-Reactivity

The carbon-hydrogen bonds in this compound are susceptible to attack by radicals, and the molecule can undergo photochemical transformations upon absorption of light energy.

Radical-Mediated Reactions:

Oxidation: The hydroxyl-radical-initiated oxidation of ethers structurally related to this compound, such as isobutyl isopropyl ether, has been studied. The reaction proceeds via initial hydrogen abstraction from the alkyl chains to form carbon-centered radicals, which then react with oxygen to form peroxy radicals and subsequently alkoxy radicals. These alkoxy radicals can then undergo C-C bond cleavage or isomerization. rsc.org Homogeneous oxidation of 1,3-propanediol with O₂ at elevated temperatures is known to proceed through radical-mediated pathways, initiated by O₂ insertion into C-H bonds. researchgate.net

Cyclization: While not specifically documented for this compound, radical cyclization is a known reaction for appropriately functionalized alcohols. For instance, palladium-catalyzed intramolecular addition of alcohols to phosphono allylic carbonates can lead to the formation of cyclic ethers. nih.gov

Photo-Reactivity:

Degradation: The photochemical degradation of related compounds, such as 1,3-dichloro-2-propanol, has been investigated using UV radiation in the presence of an oxidant like hydrogen peroxide. The degradation is initiated by hydroxyl radicals generated from the photolysis of H₂O₂, which then attack the organic molecule. nih.gov A similar process could be expected for the degradation of this compound in the presence of a suitable photosensitizer or oxidant.

Hydrogen Abstraction: Photo-induced intramolecular hydrogen abstraction is a known phenomenon in certain organic molecules. For example, it has been observed in 1,1-dideuterio-2-phenyl-2-o-tolylethylene. rsc.org While direct evidence for this compound is not available, the presence of numerous C-H bonds suggests that photo-induced hydrogen abstraction could be a possible reaction pathway, potentially leading to the formation of radical intermediates and subsequent rearrangement or fragmentation products.

Applications of 2 2 Methylpropyl Propane 1,3 Diol in Advanced Materials Science and Engineering

Utilization as a Monomer in High-Performance Polymer Systems

As a di-functional alcohol (diol), 2-(2-methylpropyl)propane-1,3-diol is a foundational building block for step-growth polymerization. The two primary hydroxyl groups at the 1- and 3-positions are reactive sites that can readily participate in esterification and urethane-forming reactions, making it a viable candidate for synthesizing a range of high-performance polymers.

In polyurethane chemistry, diols are used as chain extenders to build the soft segment of the polymer, which controls flexibility and elastomeric properties. The incorporation of this compound into a polyurethane backbone would introduce a bulky, non-polar isobutyl side group. This has significant implications for the material's final properties:

Disruption of Hard-Segment Packing: The isobutyl group sterically hinders the ordering and crystallization of the hard segments, which are typically formed from diisocyanates and other chain extenders. This disruption can lead to a more amorphous polymer, resulting in softer, more flexible, and more transparent elastomers.

Increased Flexibility: By preventing close packing of polymer chains, the bulky side group increases the free volume within the material. This enhances segmental motion, contributing to lower glass transition temperatures (Tg) and improved low-temperature flexibility.

Solubility and Compatibility: The presence of the alkyl side chain can improve the solubility of the resulting polyurethane in organic solvents and enhance its compatibility with other polymeric materials and additives.

While specific performance data for polyurethanes derived from this exact diol is limited in published literature, the principles of polymer chemistry suggest that it would be used to create materials where high flexibility and optical clarity are desired.

This compound can be polymerized with dicarboxylic acids (or their derivatives) to produce aliphatic polyesters. These materials are of significant interest in the field of biodegradable plastics. The structure of the diol plays a critical role in determining the physical properties and degradation characteristics of the resulting polyester (B1180765).

Research on analogous branched diols, such as 2-methyl-1,3-propanediol (B1210203), has shown that the introduction of a methyl side group can disrupt polymer crystallinity. This is a key factor in biodegradability, as amorphous regions of a polymer are more susceptible to hydrolytic or enzymatic degradation than highly crystalline regions. The larger isobutyl group of this compound would be expected to produce an even greater effect, leading to polyesters with:

Reduced Crystallinity: Facilitating faster and more uniform biodegradation.

Lower Melting Points: Making the material easier to process at lower temperatures.

Enhanced Toughness: The disrupted chain packing can lead to materials that are less brittle and have higher elongation at break compared to polyesters made from linear diols.

For example, in the synthesis of ABA-type triblock copolyesters, where a soft, amorphous polyester forms the central 'B' block, this diol could be used to create a highly flexible and biodegradable mid-segment.

The primary influence of incorporating this compound into a polymer chain is the introduction of a significant structural irregularity. This has a direct and predictable impact on the polymer's morphology and thermal behavior.

Morphology: Polymers synthesized from linear diols (e.g., 1,4-butanediol) can pack efficiently into ordered, semi-crystalline structures. In contrast, the pendant isobutyl group of this compound acts as a "defect," forcing the polymer chains apart and inhibiting the formation of crystalline lamellae. This results in a predominantly amorphous morphology, which is associated with properties like transparency and toughness.

Table 1: Expected Impact of Diol Structure on Polyester Properties

Property Polyester from Linear Diol (e.g., 1,4-Butanediol) Polyester from this compound (Predicted)
Morphology Semi-crystalline Amorphous
Clarity Opaque / Translucent Transparent
Glass Transition (Tg) Higher Lower
Flexibility More Rigid / Brittle More Flexible / Tough

| Crystallinity | Higher | Lower to None |

Biological Interactions and Biochemical Pathways of 2 2 Methylpropyl Propane 1,3 Diol Mechanistic and Theoretical Focus

Investigation of Metabolic Transformation Pathways of 2-(2-methylpropyl)propane-1,3-diol in Model Biological Systems

Direct metabolic studies on this compound are not extensively documented in publicly available literature. However, its metabolic transformation can be inferred from the known pathways of structurally similar compounds, such as other glycols and compounds containing isobutyl moieties. The primary metabolic route for simple diols in biological systems involves oxidation.

In mammals, the metabolism of glycols like 1,3-butylene glycol is known to affect adipose tissue metabolism by depressing lipogenesis from glucose. nih.gov The metabolism of 2-methylpropene (isobutylene) in Mycobacterium sp. strain ELW1 proceeds via oxidation to 1,2-epoxy-2-methylpropane, which is then hydrolyzed to 2-methyl-1,2-propanediol (isobutylene glycol). nih.govebi.ac.uk This diol is further oxidized to 2-hydroxyisobutyrate. nih.govebi.ac.uk This pathway highlights key enzymatic steps—monooxygenase, hydrolase, and dehydrogenase activities—that are likely involved in the breakdown of branched-chain alkanes and their derivatives.

For this compound, a plausible metabolic pathway would involve a series of oxidation reactions catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). The two primary alcohol groups present a substrate for these enzymes. The initial oxidation of one hydroxyl group would form a hydroxyaldehyde, which could then be further oxidized to a hydroxymonocarboxylic acid or reduced to a diol. Subsequent oxidation of the second hydroxyl group could lead to the formation of a dicarboxylic acid. The bulky isobutyl group may sterically hinder enzymatic action, potentially influencing the rate and regioselectivity of the oxidation.

Table 1: Postulated Metabolic Transformations of this compound

Step Putative Reaction Enzyme Class Potential Metabolite
1 Oxidation of primary alcohol Alcohol Dehydrogenase (ADH) 3-hydroxy-2-(2-methylpropyl)propanal
2 Oxidation of aldehyde Aldehyde Dehydrogenase (ALDH) 3-hydroxy-2-(2-methylpropyl)propanoic acid

Enzyme-Substrate Binding Mechanisms and Molecular Recognition of this compound

The interaction between this compound and enzymes is governed by principles of molecular recognition, where the enzyme's active site complements the substrate's shape and chemical properties. While specific binding studies on this diol are limited, research on enzyme interactions with other diols provides a strong theoretical framework.

Enzymes such as lipases, dehydrogenases, and glycosidases are known to act on diol substrates. For instance, Candida antarctica lipase (B570770) B (CALB) has been used for the selective monoesterification of symmetric diols. nih.gov The selectivity of such reactions is highly dependent on the conformation of the diol, suggesting that the enzyme's active site can distinguish between subtle differences in the spatial arrangement of the hydroxyl groups. nih.gov The binding pocket must accommodate the alkyl backbone while orienting one of the hydroxyl groups for catalysis.

In the case of this compound, the isobutyl group introduces significant steric bulk. An enzyme's active site would need a sufficiently large and likely hydrophobic pocket to accommodate this group. The two primary hydroxyl groups offer points for hydrogen bonding, which are crucial for anchoring the substrate within the active site and positioning it correctly for the catalytic event (e.g., hydride transfer in dehydrogenases or acyl transfer in lipases). The flexibility of the propane (B168953) backbone allows for some conformational adjustment to optimize the fit within the enzyme.

Table 2: Theoretical Enzyme-Substrate Interactions with Diols

Enzyme Class Key Active Site Features Type of Interaction with Diol
Lipases Ser-His-Asp catalytic triad, hydrophobic binding pocket. Acyl-enzyme intermediate formation with one hydroxyl group.
Alcohol Dehydrogenases Zn²⁺ cofactor, NAD⁺/NADH binding domain. Coordination of a hydroxyl group to Zinc, hydride transfer to NAD⁺.

| Glycosyl Hydrolases | Carboxylic acid residues (as proton donor/nucleophile). | Acts as an acceptor molecule for glycosyl transfer. researchgate.net |

Membrane Permeability and Passive Diffusion Mechanisms at the Cellular Level

The ability of this compound to cross cell membranes is fundamental to its biological activity and metabolism. The primary mechanism for small, uncharged molecules to traverse the lipid bilayer of a cell is passive diffusion. nih.gov This process is driven by the concentration gradient across the membrane and does not require cellular energy. nih.govwikipedia.org

The rate of passive diffusion is primarily determined by two factors: the size of the molecule and its lipophilicity (hydrophobicity). nih.gov

Size : this compound is a relatively small molecule (molar mass: 132.20 g/mol ), which favors its ability to diffuse across membranes. nih.gov

Lipophilicity : The presence of two polar hydroxyl (-OH) groups makes the molecule hydrophilic, which impedes its ability to readily dissolve in the hydrophobic interior of the phospholipid bilayer. nih.gov However, the C7 alkyl structure (isobutyl group and propane backbone) contributes significant nonpolar character, giving the molecule a degree of lipophilicity.

Table 3: Physicochemical Properties and Predicted Diffusion Potential

Compound Molar Mass ( g/mol ) Key Functional Groups Predicted Membrane Permeability (Passive Diffusion)
Ethanol 46.07 1 -OH High nih.gov
This compound 132.20 2 -OH, isobutyl group Moderate
Glucose 180.16 5 -OH, 1 ether Low (requires transporters) nih.gov

Design and Synthesis of Bioactive Derivatives Using this compound as a Chemical Scaffold

The 1,3-diol motif is a valuable chemical scaffold for the synthesis of bioactive compounds. The two hydroxyl groups provide convenient handles for chemical modification, allowing for the attachment of various functional groups to modulate the molecule's pharmacological properties. This compound, with its specific branched-chain structure, can be used to create novel derivatives with potential therapeutic applications.

A prominent example involves the synthesis of dicarbamate derivatives from structurally similar diols. For instance, 2-methyl-2-propyl-1,3-propanediol (B18018) is the precursor to Meprobamate, an anxiolytic drug, and Carisoprodol, a muscle relaxant. chemicalbook.comwikipedia.org These drugs are synthesized by reacting the diol with phosgene (B1210022) and ammonia, or with isocyanates, to form the corresponding dicarbamates. This transformation dramatically alters the compound's biological activity by increasing its lipophilicity and introducing functional groups capable of interacting with neurological targets.

The general strategy involves using the diol as a central, structurally defined core. Bioactive moieties can be linked to one or both hydroxyl groups, potentially creating prodrugs or compounds with dual-action capabilities. google.com The isobutyl group of this compound can influence the steric and lipophilic properties of the final derivative, affecting its absorption, distribution, metabolism, and target-binding affinity. The synthesis of structurally diverse diols is an active area of research, aiming to create platform molecules for developing new fine chemicals and pharmaceuticals. nih.gov

Table 4: Bioactive Derivatives Based on 1,3-Propanediol (B51772) Scaffolds

Parent Diol Derivative Name Bioactive Functional Group Therapeutic Class
2-Methyl-2-propyl-1,3-propanediol Meprobamate Dicarbamate Anxiolytic chemicalbook.com
2-Methyl-2-propyl-1,3-propanediol Carisoprodol Dicarbamate (one N-isopropyl) Muscle Relaxant chemicalbook.com

Advanced Analytical Methodologies for the Characterization and Quantification of 2 2 Methylpropyl Propane 1,3 Diol in Research Matrices

Chromatographic Separation Techniques and Method Development

Chromatographic techniques are fundamental for the separation and analysis of 2-(2-methylpropyl)propane-1,3-diol from research matrices. The polarity imparted by the two hydroxyl groups governs its chromatographic behavior.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Purity Assessment

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. It is particularly valuable for assessing the purity of the compound and for detecting it at trace levels. birchbiotech.comgcms.cz

Method Development Insights: Due to the polar nature of the hydroxyl groups, direct GC analysis of diols can lead to poor peak shape and tailing on many common GC columns. sigmaaldrich.com To overcome this, derivatization is a frequently employed strategy. Silylation, which involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a common approach. nih.govlibretexts.org This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance. libretexts.org For instance, reacting the diol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS) yields its corresponding bis(trimethylsilyl) ether, which is more amenable to GC analysis. gcms.czoiv.intnist.gov

Another derivatization technique involves the formation of cyclic esters with reagents like phenylboronic acid. chromforum.orgnih.gov This is particularly useful for 1,2- and 1,3-diols, creating a more stable and less polar derivative for GC-MS analysis. gcms.cznih.gov

Purity Assessment: For purity assessment, a GC-MS method would involve separating the main compound from any impurities, such as starting materials, byproducts from synthesis, or degradation products. The mass spectrometer provides definitive identification of the primary peak as this compound (or its derivative) and helps in the tentative identification of any impurity peaks based on their mass spectra. birchbiotech.commdpi.com The purity is often determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. birchbiotech.com

Trace Analysis: For trace analysis, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode. This involves monitoring specific ions that are characteristic of the target analyte, which significantly enhances sensitivity and selectivity compared to full-scan mode, allowing for detection at very low concentrations. nih.govresearchgate.net

Table 1: Illustrative GC-MS Parameters for Diol Analysis (Post-Derivatization)

ParameterTypical SettingPurpose
Column Non-polar (e.g., 5% phenyl-polysiloxane) or polar (e.g., polyethylene (B3416737) glycol)Separation of analytes based on volatility and polarity. sigmaaldrich.comresearchgate.net
Injector Temp. 250-280°CEnsures rapid volatilization of the derivatized analyte. researchgate.netresearchgate.net
Oven Program Temperature ramp (e.g., 50°C to 250°C at 10°C/min)Optimizes separation of compounds with different boiling points. researchgate.net
Carrier Gas Helium or HydrogenTransports the analyte through the column. researchgate.net
Derivatization Silylation (e.g., BSTFA) or Phenylboronic acidIncreases volatility and improves peak shape. nih.govlibretexts.orgchromforum.orgnih.gov
MS Ionization Electron Ionization (EI) or Chemical Ionization (CI)EI provides characteristic fragmentation patterns for identification; CI can yield a more abundant molecular ion. nih.govresearchgate.net
MS Detector Mode Full Scan / Selected Ion Monitoring (SIM)Full scan for purity and identification; SIM for enhanced sensitivity in trace analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of this compound, especially when the analyte is part of a non-volatile mixture or when derivatization for GC is not desirable.

Quantitative Analysis: Since this compound lacks a strong chromophore, direct UV detection is not highly sensitive. nih.gov Therefore, a Refractive Index (RI) detector is a common choice for quantitative analysis of simple diols and polyols. internationaljournalssrg.org The RI detector measures the difference in the refractive index between the mobile phase and the analyte as it elutes from the column, providing a universal but less sensitive detection method. For accurate quantification, a calibration curve is constructed using standards of known concentrations. internationaljournalssrg.org

Isomer Separation: HPLC is also well-suited for separating structural isomers. nacalai.com For instance, a mixture containing this compound and its isomers, such as 2-methyl-2-propylpropane-1,3-diol, could potentially be separated using an appropriate HPLC method. fishersci.canih.gov The choice of stationary phase is critical. Reversed-phase (RP) columns, such as C18, are commonly used, where separation is based on hydrophobicity. sigmaaldrich.com For closely related isomers, specialized columns that exploit different interaction mechanisms, such as π-π interactions (e.g., pyrenylethyl or nitrophenylethyl phases), may be required to achieve baseline resolution. nacalai.com Normal-phase chromatography, using a polar stationary phase and a non-polar mobile phase, can also be an effective strategy for separating polar isomers. sigmaaldrich.com

Table 2: Example HPLC Conditions for Diol Analysis

ParameterTypical SettingPurpose
Column Reversed-Phase C18 or specialized columns (e.g., PYE, NPE)Separation based on hydrophobicity or other specific interactions. internationaljournalssrg.orgnacalai.com
Mobile Phase Water/Acetonitrile or Water/Methanol (B129727) gradientElutes analytes from the column; gradient elution is often used for complex mixtures. sigmaaldrich.com
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)Universal detection for compounds without a UV chromophore. internationaljournalssrg.org
Flow Rate 0.5 - 1.5 mL/minControls the speed of the separation and analysis time.
Column Temp. Ambient to 40°CAffects viscosity of the mobile phase and can influence separation. sigmaaldrich.com

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

For analyzing this compound in highly complex research matrices, such as biological fluids or environmental samples, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity. amazonaws.com

The challenge with small, polar molecules like diols is their poor ionization efficiency in common electrospray ionization (ESI) sources. nih.gov To address this, derivatization can be employed prior to LC-MS analysis. Reagents such as 2-bromopyridine-5-boronic acid (BPBA) can react with the diol to form a cyclic ester. nih.govnih.gov This derivative not only improves chromatographic retention on reversed-phase columns but also incorporates a readily ionizable group and a specific isotopic pattern (from bromine), which greatly enhances detection sensitivity and specificity in the mass spectrometer. nih.govnih.gov

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides an additional layer of selectivity. In this mode, a specific precursor ion of the derivatized analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process effectively filters out background noise and interferences from the matrix, allowing for accurate quantification at very low levels. amazonaws.com The development of an LC-MS/MS method involves optimizing the ionization source parameters and the collision energy for the specific precursor-to-product ion transition. rsc.org

Spectrophotometric and Electrochemical Methods for Specific Detection of this compound

While chromatographic methods are generally preferred for their separation capabilities, spectrophotometric and electrochemical methods can offer simpler and more rapid alternatives for specific detection scenarios, often after a chemical reaction that imparts a measurable property to the diol.

Spectrophotometric Methods: Direct spectrophotometric detection of this compound is not feasible due to its lack of a significant chromophore. However, indirect methods can be developed. These methods typically involve a chemical reaction that consumes the diol and produces a colored product. The intensity of the color, measured with a spectrophotometer, would be proportional to the initial concentration of the diol. For vicinal diols (1,2-diols), a classic reaction is oxidative cleavage with periodic acid, but this is not directly applicable to 1,3-diols like the target compound. Therefore, a derivatization reaction to introduce a chromophore would be necessary, similar to strategies used to enhance HPLC detectability but with the goal of producing a colored, rather than just UV-active, product.

Electrochemical Methods: Electrochemical detection offers a sensitive alternative, although direct oxidation or reduction of simple aliphatic diols at conventional electrodes is challenging. The electro-oxidation of polyols is possible but often requires high potentials and can be non-specific. eurekaselect.com Research into modified electrodes, such as those incorporating metal nanoparticles or conductive polymers, has shown promise for enhancing the electrochemical response of some polyols. nih.gov For example, the oxidation of phenols is readily detectable by cyclic voltammetry, and a derivatization strategy that attaches a phenolic group to the diol could render it electrochemically active. nih.gov However, developing a specific and robust electrochemical method for this compound would require significant research to find a suitable derivatization reaction or a highly specific modified electrode surface.

Environmental Fate and Ecotoxicological Mechanisms of 2 2 Methylpropyl Propane 1,3 Diol

Biodegradation Pathways and Microbial Transformation Mechanisms in Environmental Compartments

The biodegradation of 2-(2-methylpropyl)propane-1,3-diol, a type of glycol, is a critical aspect of its environmental fate. Studies have shown that this compound is inherently biodegradable. nih.gov In a broader context of similar chemical structures, the degradation of diols can proceed through various microbial pathways. For instance, the degradation of 1,2-propanediol involves its conversion to propionaldehyde, which is then either oxidized to propionyl-CoA or reduced to 1-propanol. researchgate.net Under certain conditions, these pathways can provide energy and building blocks for microbial life. researchgate.net

In a study investigating the biodegradation of thermoplastic elastomers synthesized from 2-methyl-1,3-propanediol (B1210203), it was found that the homopolymer, poly(2-methyl-1,3-propylene glutarate) (PMPG), and its copolymers exhibited biodegradation in seawater, with a 9–15% reduction within 28 days. mdpi.com Enzymatic degradation studies using proteinase K and lipase (B570770) PS also demonstrated the susceptibility of these polymers to microbial enzymes, with PMPG showing approximately 2% degradation by both enzymes within 24 hours. mdpi.com This suggests that the core structure derived from 2-methyl-1,3-propanediol can be broken down by microbial action.

Sorption and Mobility Studies in Soil and Aquatic Systems

The mobility of this compound in soil and aquatic environments is largely governed by its physical and chemical properties. A key indicator of a substance's tendency to sorb to soil or sediment is its octanol-water partition coefficient (Log K_ow). A low Log K_ow value suggests a preference for the aqueous phase and thus higher mobility. For the related compound 2-methyl-1,3-propanediol, the Log K_ow is -0.6, indicating a low potential for bioaccumulation and a high likelihood of partitioning to water. nih.gov This suggests that this compound would also be mobile in soil and aquatic systems, with a low tendency to adsorb to organic matter in soil and sediments.

Studies on other mobile chemicals, such as the herbicide saflufenacil, show that weak sorption in various soil types leads to high mobility, posing a potential for leaching. scielo.br Given the expected high water solubility and low Log K_ow of this compound, a similar behavior of high mobility in soil and aquatic environments can be anticipated.

Theoretical Ecotoxicological Assessments and Structure-Activity Relationships for this compound

Theoretical ecotoxicological assessments and structure-activity relationships (SAR) provide a means to predict the potential environmental hazards of a chemical based on its structure. For 2-methyl-1,3-propanediol, ecotoxicological testing on various aquatic and terrestrial species has indicated no significant hazard potential. nih.gov This suggests a low degree of ecotoxicological risk for structurally similar compounds like this compound.

The principle of SAR is based on the idea that the biological activity of a compound is related to its chemical structure. For simple alkyl diols, the primary concern is often related to their physical properties and potential to act as solvents or to be metabolized into other compounds. The low toxicity profile of 2-methyl-1,3-propanediol supports the prediction of a similarly low ecotoxicological hazard for this compound. nih.gov

Future Research Horizons and Emerging Opportunities for 2 2 Methylpropyl Propane 1,3 Diol Studies

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of 2-(2-methylpropyl)propane-1,3-diol Properties and Reactions

Machine learning models, particularly deep neural networks, are increasingly being used to predict a wide range of molecular properties. aimlic.comresearch.google For this compound, AI can be trained on existing data to forecast its physicochemical characteristics, such as boiling point, melting point, solubility, and viscosity, with a high degree of accuracy. mit.edu This predictive capability is crucial for designing new materials and formulations. Furthermore, AI can model the compound's reactivity, predicting the outcomes of various chemical transformations. eurekalert.orgrjptonline.org By learning from vast datasets of known reactions, ML algorithms can identify the most promising synthetic routes and reaction conditions, optimizing for yield and selectivity. eurekalert.org

The table below illustrates the potential applications of various AI and ML models in the study of this compound.

AI/ML Model/TechniqueApplication for this compoundPotential Outcome
Deep Neural Networks (DNNs) Prediction of physicochemical properties (e.g., boiling point, viscosity). aimlic.comAccelerated material design and formulation.
Message Passing Neural Networks (MPNNs) Prediction of quantum chemical properties. research.googleDeeper understanding of molecular behavior and reactivity.
Reinforcement Learning Optimization of synthetic reaction pathways. aimlic.comMore efficient and higher-yield production methods.
Generative Models Design of novel derivatives with desired properties.Discovery of new functional materials and chemicals.
Natural Language Processing (NLP) Extraction of reaction information from scientific literature. rsc.orgCreation of comprehensive reaction databases.

By harnessing the power of AI and ML, researchers can explore the chemical space around this compound more efficiently, leading to the discovery of new applications and a more profound understanding of its chemical nature.

Circular Economy Principles and Sustainable Production Routes for this compound

The chemical industry is increasingly adopting circular economy principles to minimize waste and environmental impact. For this compound, this translates to developing sustainable production routes that utilize renewable feedstocks and incorporate efficient waste management strategies. A key focus is moving away from traditional petroleum-based synthesis towards greener alternatives. jiuanchemical.comresearchgate.net

One promising avenue is the use of biomass-derived raw materials. jiuanchemical.com For instance, research into the production of its structural analog, neopentyl glycol (NPG), highlights the potential of using renewable methanol (B129727) derived from biomass or municipal solid waste. researchgate.net This approach could be adapted for the synthesis of this compound, significantly reducing its carbon footprint. Another strategy involves the chemical recycling of CO2, converting it into essential feedstocks like methanol. researchgate.net

Improving the energy efficiency of the production process is another critical aspect of sustainability. jiuanchemical.com This can be achieved through process optimization, the use of advanced, energy-efficient equipment, and the implementation of heat recovery systems. jiuanchemical.com The development of novel catalysts that operate under milder conditions can also contribute to lower energy consumption.

Furthermore, the principles of a circular economy encourage the valorization of waste streams. In the context of diol production, this could involve the development of innovative methods to recycle or repurpose byproducts. jiuanchemical.com For example, processes are being explored for the sustainable valorization of salt waste containing sodium formate (B1220265), a byproduct in some NPG synthesis routes, via techniques like bipolar membrane electrodialysis. mdpi.com Additionally, the use of this compound itself can contribute to a circular economy. For example, its analog NPG has been studied as a depolymerization agent for the chemical recycling of complex poly(ethylene terephthalate) (PET) waste, breaking it down into monomers that can be used to produce new polymers. rsc.org

The table below outlines potential sustainable production strategies for this compound.

Sustainability StrategyApproachPotential Benefit
Renewable Feedstocks Utilization of biomass-derived methanol or synthesis gas. researchgate.netReduced dependence on fossil fuels and lower carbon emissions.
CO2 Utilization Chemical recycling of CO2 into methanol feedstock. researchgate.netCreation of a carbon-neutral production cycle.
Energy Efficiency Process optimization, heat recovery, and advanced catalysts. jiuanchemical.comLower energy consumption and reduced greenhouse gas emissions.
Waste Valorization Recycling and repurposing of reaction byproducts. jiuanchemical.commdpi.comMinimized waste generation and creation of value-added products.
Circular Use Application as a chemical recycling agent for polymers. rsc.orgContribution to a closed-loop system for plastics.

By embracing these circular economy principles, the production and application of this compound can become significantly more sustainable, aligning with the global shift towards a greener chemical industry.

Exploration of Novel Applications in Nanoscience, Catalysis, and Specialized Chemical Technologies

The unique structure of this compound, with its two primary hydroxyl groups and branched alkyl chain, suggests its potential for novel applications in advanced fields such as nanoscience, catalysis, and specialized chemical technologies. While direct research on this specific diol in these areas is still emerging, studies on analogous compounds provide a strong basis for future exploration.

In nanoscience , diols can serve as building blocks for functional materials. For instance, they can be used as monomers for the synthesis of polyesters and polyurethanes with tailored properties. mdpi.com The branched structure of this compound could impart unique characteristics to these polymers, such as increased flexibility, improved solubility, and modified thermal properties. Its analog, 2-methyl-1,3-propanediol (B1210203) (MPO), is known to inhibit crystallization in polyesters, which can be advantageous in certain applications. gantrade.com There is also potential for its use in the synthesis of metal-organic frameworks (MOFs) or as a stabilizing agent for nanoparticles, where the hydroxyl groups can coordinate to metal centers.

In the field of catalysis , this compound could be employed as a ligand or a support material for catalytic systems. Poly(ethylene glycol)-supported catalysts, for example, have shown effectiveness in various organic reactions. researchgate.net A similar approach using polymers derived from this compound could lead to new, recyclable catalysts. Furthermore, diols can act as chelating agents in stereoselective reductions of β-hydroxyketones, suggesting a role for this compound in asymmetric synthesis. researchgate.net Its use as a solvent or co-solvent in catalytic reactions could also be explored, potentially influencing reaction rates and selectivities.

In specialized chemical technologies , the applications are broad. The properties of this compound make it a candidate for use in high-performance lubricants, hydraulic fluids, and plasticizers, similar to its analog neopentyl glycol. mdpi.comchemicalbook.com The thermal and hydrolytic stability imparted by the neopentyl-like structure is highly desirable in these applications. mdpi.com In the realm of coatings, it could be a component in the formulation of powder coatings, gelcoats, and polyurethane dispersions, offering enhanced durability and weatherability. chemicalbook.comgantrade.com

The table below summarizes potential novel applications for this compound.

FieldPotential ApplicationRationale
Nanoscience Monomer for functional polymers (polyesters, polyurethanes).Branched structure can tailor polymer properties like flexibility and crystallinity. gantrade.com
Stabilizing agent for nanoparticles.Hydroxyl groups can coordinate to nanoparticle surfaces.
Catalysis Ligand or support for catalysts.Potential for creating recyclable catalytic systems. researchgate.net
Chelating agent in asymmetric synthesis.Potential to control stereoselectivity in reactions. researchgate.net
Specialized Chemical Technologies High-performance lubricants and hydraulic fluids.Branched structure can enhance thermal and hydrolytic stability. mdpi.com
Component in advanced coatings (powder, gelcoats).Can improve durability, flexibility, and weather resistance. chemicalbook.comgantrade.com

Future research in these areas will likely uncover a range of new and valuable applications for this compound, expanding its utility beyond its current uses.

Development of In-situ and Operando Spectroscopic Techniques for Real-time Studies of this compound Reactions and Processes

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and application of this compound is crucial for process optimization and the development of new technologies. In-situ and operando spectroscopy are powerful methodologies that allow researchers to study chemical processes in real-time, under actual reaction conditions. wikipedia.orgmdpi.com

Operando spectroscopy, by definition, involves the simultaneous measurement of a catalyst's activity and selectivity along with its spectroscopic characterization. wikipedia.orgnih.gov This approach provides a direct link between the structure of the catalyst or reacting species and their performance, offering invaluable mechanistic insights. wikipedia.org For the synthesis of this compound, which can be produced via hydrogenation of an intermediate aldehyde, operando techniques could be used to monitor the catalyst surface and identify active sites and reaction intermediates as they form. mdpi.comresearchgate.net

Various spectroscopic techniques can be adapted for in-situ and operando studies. psi.ch

Infrared (IR) Spectroscopy: Techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can identify adsorbed species and intermediates on the surface of a heterogeneous catalyst during the reaction. mdpi.comnih.gov This would be particularly useful for studying the hydrogenation step in the synthesis of this compound.

Raman Spectroscopy: This technique provides complementary vibrational information to IR and is particularly sensitive to certain types of bonds. It can be used to monitor changes in both the catalyst and the reactants in real-time. psi.chfrontiersin.org

X-ray Absorption Spectroscopy (XAS): XAS can provide information about the electronic structure and local coordination environment of metal atoms in a catalyst, allowing researchers to observe changes in the catalyst's oxidation state and structure during the reaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can be used to follow the progress of reactions in the liquid phase, providing quantitative data on the concentration of reactants, intermediates, and products over time.

The table below details how these techniques could be applied to study reactions involving this compound.

Spectroscopic TechniqueApplicationInformation Gained
In-situ IR (e.g., DRIFTS) Monitoring the hydrogenation of the precursor aldehyde to this compound over a solid catalyst. mdpi.comIdentification of surface intermediates, understanding of catalyst deactivation mechanisms.
Operando Raman Spectroscopy Studying the polymerization of this compound. psi.chReal-time monitoring of monomer conversion and polymer chain growth.
Operando XAS Characterizing the active state of a metal catalyst during the synthesis of this compound. nih.govDetermination of catalyst oxidation state, coordination number, and bond distances under reaction conditions.
In-situ NMR Spectroscopy Following the esterification of this compound with a carboxylic acid.Quantitative kinetic data, identification of side products.

By applying these advanced analytical methods, researchers can move beyond a "black box" understanding of reactions involving this compound. The detailed mechanistic knowledge obtained will be instrumental in designing more efficient and selective catalysts, optimizing reaction conditions, and ultimately enabling the development of new and improved chemical processes and products. nih.govyoutube.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2-methylpropyl)propane-1,3-diol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two main approaches are derived from analogous diol syntheses:

  • Reduction of substituted malonates : Using agents like lithium aluminum hydride (LiAlH₄) to reduce esters (e.g., diethyl 2-methylpropyl malonate). However, this method is hazardous and costly for large-scale production .
  • Oxidation of aldehyde derivatives : Peracetic acid-mediated oxidation of 2-methylpropyl-substituted aldehydes offers a scalable alternative, though stereochemical control requires careful solvent selection (e.g., polar aprotic solvents) .
    • Key Factors : Temperature (60–80°C optimal for oxidation), catalyst purity, and inert atmospheres reduce side reactions. Yield and purity are monitored via GC-MS or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be analyzed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Hydroxyl protons (δ 1.5–2.0 ppm for methylpropyl group; δ 3.5–4.0 ppm for diol protons). Quaternary carbons in the propane backbone appear at δ 70–80 ppm .
  • IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-O bonds (1050–1150 cm⁻¹) confirm diol functionality.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 148 (C₇H₁₆O₂) with fragmentation patterns indicating loss of hydroxyl groups .

Q. What are the known biological targets or pathways influenced by this compound, and what in vitro models are used to assess these interactions?

  • Methodological Answer :

  • Targets : Structural analogs (e.g., 2-Methyl-2-phenylpropane-1,3-diol) interact with lipid-metabolizing enzymes (e.g., phospholipase A₂) and apoptosis pathways in cancer cells .
  • Assays :
  • Cytotoxicity: MTT assays using prostate cancer cell lines (e.g., PC-3) with IC₅₀ values compared to controls .
  • Enzyme Inhibition: Fluorescence-based assays to measure inhibition kinetics (e.g., Δfluorescence/min) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to enhance scalability while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps improve regioselectivity. Asymmetric catalysis (e.g., chiral ligands) preserves stereochemistry .
  • Solvent Systems : Binary mixtures (e.g., THF/H₂O) enhance solubility of intermediates during oxidation.
  • Process Parameters : Continuous-flow reactors reduce batch variability and improve yield (>85%) .

Q. In studies reporting contradictory biological activities of this compound, what methodological factors could account for these discrepancies?

  • Methodological Answer :

  • Purity Variability : Impurities (e.g., residual aldehydes) may skew cytotoxicity results. Validate via HPLC (>98% purity) before assays .
  • Assay Conditions : Differences in cell culture media (e.g., serum concentration) or incubation time (24 vs. 48 hours) alter IC₅₀ values .
  • Target Specificity : Off-target effects in kinase inhibition assays require orthogonal validation (e.g., CRISPR knockdown) .

Q. How can computational chemistry approaches predict the reactivity or stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions to predict solubility trends (e.g., in DMSO vs. ethanol) .
  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) to assess oxidative stability. For example, O-H BDEs ~85 kcal/mol indicate susceptibility to radical reactions .
  • QSAR Models : Train models using analogs (e.g., 2-Methyl-2-phenylpropane-1,3-diol) to predict logP (≈1.2) and bioavailability .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported logP values for this compound across different studies?

  • Methodological Answer :

  • Experimental Validation : Use shake-flask method (octanol/water partitioning) with UV detection for direct measurement.
  • Computational Cross-Check : Compare results from software (e.g., ACD/Labs) with QSAR predictions. Discrepancies >0.5 units suggest measurement errors .

Tables for Key Data

Property Value Method Reference
Molecular Weight148.20 g/molMS
logP (Predicted)1.2QSAR
Melting Point85–90°CDSC
IC₅₀ (PC-3 Cells)50 µM ± 5%MTT Assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.